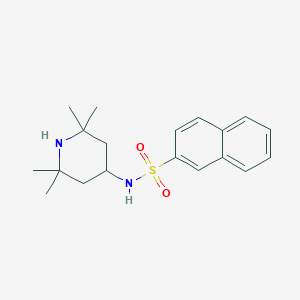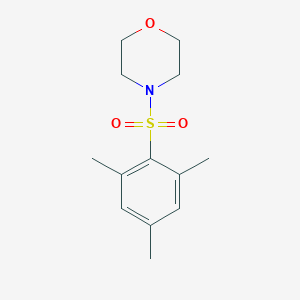
N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as TNS and is widely used as a fluorescent probe for studying protein-ligand interactions.
作用机制
The mechanism of action of TNS involves the binding of the molecule to hydrophobic pockets in proteins. Upon binding, TNS undergoes a change in fluorescence intensity, which can be measured using a fluorescence spectrophotometer. The change in fluorescence intensity is proportional to the binding affinity of the ligand to the protein.
Biochemical and Physiological Effects:
TNS has no known biochemical or physiological effects on living organisms. It is an inert molecule that is widely used in laboratory experiments.
实验室实验的优点和局限性
TNS has several advantages for laboratory experiments. It is a highly sensitive and specific probe for studying protein-ligand interactions. It is also relatively easy to use and has a low cost. However, TNS has some limitations. It is a hydrophobic molecule that binds to hydrophobic pockets in proteins, which limits its applicability to proteins with hydrophobic pockets. Additionally, TNS has a limited dynamic range, which can make it difficult to measure changes in fluorescence intensity at high ligand concentrations.
未来方向
There are several future directions for the use of TNS in scientific research. One potential application is in the study of protein-protein interactions. TNS could be used to study the binding of one protein to another protein, which could provide insights into the mechanisms of protein-protein interactions. Another potential application is in the study of membrane proteins. TNS could be used to study the binding of ligands to membrane proteins, which are notoriously difficult to study due to their hydrophobic nature. Finally, TNS could be modified to improve its dynamic range and applicability to a wider range of proteins.
合成方法
The synthesis of TNS involves the reaction of 2-naphthalenesulfonyl chloride with N-(2,2,6,6-tetramethylpiperidin-4-yl)amine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
科学研究应用
TNS is widely used as a fluorescent probe for studying protein-ligand interactions. It is a hydrophobic molecule that binds to hydrophobic pockets in proteins, resulting in a change in fluorescence intensity. TNS has been used to study the binding of ligands to various proteins such as enzymes, receptors, and transporters. It has also been used to study protein folding, stability, and conformational changes.
属性
分子式 |
C19H26N2O2S |
|---|---|
分子量 |
346.5 g/mol |
IUPAC 名称 |
N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C19H26N2O2S/c1-18(2)12-16(13-19(3,4)21-18)20-24(22,23)17-10-9-14-7-5-6-8-15(14)11-17/h5-11,16,20-21H,12-13H2,1-4H3 |
InChI 键 |
FODAXVASXALZRZ-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C |
规范 SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225089.png)


![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B225103.png)

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B225119.png)
![1-[(4-Methoxynaphthyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225125.png)
![4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225126.png)
![1-[(4-Bromonaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B225131.png)


![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)
